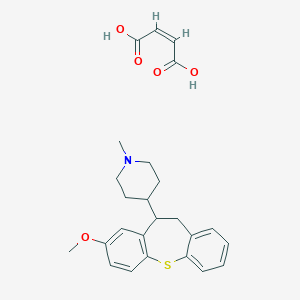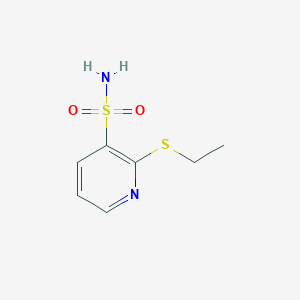
Acutumine
Descripción general
Descripción
Acutumine is an alkaloid isolated from the roots of the Chinese moonseed Sinomenium acutum . It is a tetracyclic chloroalkaloid that exhibits selective cytotoxicity to cultured human T cells and memory-enhancing properties in the Wistar rat model .
Synthesis Analysis
The synthesis of Acutumine presents a significant synthetic challenge due to its complex structure with four rings and three adjacent fully-substituted stereogenic centers . The Herzon Synthesis of (-)-Acutumine by Seth B. Herzon of Yale University is one of the known methods . This method involves several steps including the intramolecular Sakurai cyclization, conjugate silyation, and selective hydrogenation . Another synthesis method was developed by Steven L. Castle of Brigham Young University .Molecular Structure Analysis
Acutumine has a complex molecular structure with five contiguous stereocenters, two quaternary carbon centers, and chlorine bound to the congested carbon skeleton . The molecular formula of Acutumine is C19H24ClNO6 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Acutumine are complex and require extensive experimentation . Key reactions include the intramolecular Sakurai cyclization, the stannylation of the alkyne with high regio- and stereoselectivity, and the exposure of the allylic silane to tetrabutylammonium fluoride .Physical And Chemical Properties Analysis
Acutumine is a powder with a molecular weight of 397.8 . Its CAS Number is 17088-50-5 .Aplicaciones Científicas De Investigación
1. Cytotoxicity and Selective T-Cell Growth Inhibition
- Acutumine exhibits cytotoxic properties and can selectively inhibit T-cell growth. This aspect has been studied in the context of its potential applications in cancer therapy or immunological research (Yu et al., 2002).
2. Synthesis and Structural Studies
- Research has been conducted on the synthesis of acutumine's core structure, which is crucial for understanding its bioactivity and potential for medicinal applications (Reeder et al., 2005).
- The first total synthesis of (-)-acutumine has been described, highlighting key reactions and advancements in synthetic chemistry (Li et al., 2009).
3. Pharmacological Properties
- Extensive studies on hasubanan and acutumine alkaloids, including (-)-acutumine, have explored their occurrence, synthesis, biosynthesis, and pharmacology. These studies provide insights into their potential medicinal applications (King & Herzon, 2014).
4. X-Ray Analysis and Molecular Structure
- X-ray analyses of acutumine and its acetate have been conducted to determine its molecular structure, providing foundational knowledge for further chemical and pharmacological research (Nishikawa et al., 1968).
5. Quality and Safety Control in Traditional Medicine
- In the context of traditional Chinese medicine, acutumine has been identified as a key component. Studies have focused on the simultaneous determination of multiple alkaloids, including acutumine, for improving the quality and safety control of traditional medicinal products (Huang et al., 2020).
6. Anti-Osteosarcoma Properties
- Acutumine has been evaluated for its potential in treating osteosarcoma. Studies have shown that it can inhibit the proliferation of human osteosarcoma cells, suggesting its potential as a novel therapeutic agent (Wang et al., 2020).
7. Biosynthetic Relationships
- Research has explored the biosynthetic relationship between acutumine and dechloroacutumine, contributing to a better understanding of their natural production and potential for synthesis in laboratory settings (Babiker et al., 1999).
Mecanismo De Acción
Direcciones Futuras
The biosynthesis of Acutumine in Menispermaceae plants is a subject of ongoing research . Understanding how these plants perform chemically challenging halogenation chemistry could open avenues for expanding plant chemodiversity through halogenation and azidation biochemistry . This could potentially lead to the development of novel halogenated compounds for drug discovery .
Propiedades
IUPAC Name |
(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15+,17+,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRARBVZZKCGJ-FMAJMWNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(C[C@@H]([C@@]24[C@@H](C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17088-50-5 | |
| Record name | (-)-Acutumine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17088-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)




![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)

